4-Amino-3,5-dimethylphenyl thiocyanate
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Overview
Description
4-Amino-3,5-dimethylphenyl thiocyanate is an organic compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of an amino group, two methyl groups, and a thiocyanate group attached to a phenyl ring.
Preparation Methods
The synthesis of 4-Amino-3,5-dimethylphenyl thiocyanate typically involves the reaction of the corresponding arylamine with thiocyanate under specific conditions . One common method includes the refluxing of the arylamine with crotonic acid and toluene, followed by the addition of sodium hydroxide solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Amino-3,5-dimethylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups.
Substitution: The amino and thiocyanate groups can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Amino-3,5-dimethylphenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dimethylphenyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can participate in various biochemical reactions, potentially affecting enzyme activity and protein function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-3,5-dimethylphenyl thiocyanate can be compared with other similar compounds, such as:
4-Amino-3,5-dimethylphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
3,5-Dimethylphenyl thiocyanate: Lacks the amino group, affecting its reactivity and applications.
4-Amino-2,6-dimethylphenyl thiocyanate: Different positioning of the methyl groups, which can influence its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their positions on the phenyl ring, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
(4-amino-3,5-dimethylphenyl) thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKTVTOQIRALCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)SC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367864 |
Source
|
Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14031-02-8 |
Source
|
Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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